![molecular formula C13H9NOS B3137429 N-(4-ethynylphenyl)thiophene-2-carboxamide CAS No. 439095-49-5](/img/structure/B3137429.png)
N-(4-ethynylphenyl)thiophene-2-carboxamide
Overview
Description
“N-(4-ethynylphenyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene carboxamides . Thiophene carboxamides are compounds containing a thiophene ring which bears a carboxamide .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives has been reported in the literature . The synthetic strategy includes the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Scientific Research Applications
- Anticancer Properties : EPTC derivatives have shown promise as potential anticancer agents. Researchers are investigating their ability to inhibit tumor growth and metastasis .
- Anti-Inflammatory Effects : EPTC-based compounds exhibit anti-inflammatory properties, making them relevant for conditions such as arthritis and autoimmune diseases .
- Antimicrobial Activity : EPTC derivatives may serve as antimicrobial agents, combating bacterial and fungal infections .
- Cardiovascular Health : Some EPTC analogs demonstrate anti-atherosclerotic effects, which could contribute to cardiovascular health .
- Voltage-Gated Sodium Channel Blockers : EPTC-containing compounds, like articaine, are used as local anesthetics and voltage-gated sodium channel blockers .
Organic Electronics and Semiconductors
EPTC derivatives play a crucial role in organic electronics and semiconductor applications:
- Organic Field-Effect Transistors (OFETs) : EPTC-based materials can be used to fabricate OFETs, which find applications in flexible displays, sensors, and memory devices .
- Organic Light-Emitting Diodes (OLEDs) : The thiophene ring system contributes to the development of efficient OLEDs for displays and lighting .
Material Science and Corrosion Inhibition
EPTC derivatives have practical applications in material science:
- Corrosion Inhibitors : Thiophene derivatives, including EPTC, are used to protect metals from corrosion in industrial settings .
Other Potential Applications
While the above fields are well-established, ongoing research may uncover additional unique applications for EPTC:
- Antiviral Properties : Investigate EPTC derivatives for antiviral activity, potentially targeting specific viruses .
- Solar Cells : Explore the use of EPTC-based materials in solar cell technology .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Read more Recent synthetic approaches towards thienothiophenes: a potential class of biologically active compounds. Molecular Diversity, 27(1), 1–20. Read more
properties
IUPAC Name |
N-(4-ethynylphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h1,3-9H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLHRWUWVTXBLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268350 | |
Record name | N-(4-Ethynylphenyl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethynylphenyl)thiophene-2-carboxamide | |
CAS RN |
439095-49-5 | |
Record name | N-(4-Ethynylphenyl)-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439095-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Ethynylphenyl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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